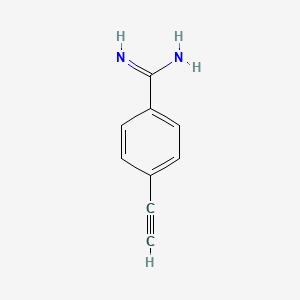

4-Ethynylbenzene-1-carboximidamide

Description

Properties

Molecular Formula |

C9H8N2 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

4-ethynylbenzenecarboximidamide |

InChI |

InChI=1S/C9H8N2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H,(H3,10,11) |

InChI Key |

SUHXGAYPCCSKLN-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC=C(C=C1)C(=N)N |

Origin of Product |

United States |

Preparation Methods

General Strategy

The preparation of 4-Ethynylbenzene-1-carboximidamide typically follows a multi-step synthetic route:

Amidination of Aromatic Nitriles

One of the most common methods to prepare aromatic carboximidamides is the reaction of aromatic nitriles with ammonia or ammonium salts under appropriate conditions. In the case of 4-ethynylbenzonitrile, the nitrile group can be converted into the carboximidamide group by treatment with reagents such as:

- Ammonium salts (e.g., ammonium chloride) and base in solvents like ethanol or water.

- Pinner reaction followed by ammonolysis , where the nitrile is first converted to an imino ether intermediate, then reacted with ammonia to yield the amidine.

Direct Amidination Using Amidinating Agents

Alternatively, aromatic carboximidamides can be synthesized via direct amidination of aromatic halides or derivatives using amidinating agents like:

These reagents react with activated aromatic substrates under basic conditions to form the carboximidamide group.

While specific literature on 4-Ethynylbenzene-1-carboximidamide is limited, analogous compounds such as 1H-pyrazole-1-carboximidamide hydrochloride have been synthesized with detailed protocols that can be adapted. Below is a summary table of relevant reaction conditions from related amidine syntheses that inform the preparation of 4-Ethynylbenzene-1-carboximidamide:

| Reaction Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amidination of aromatic nitrile | Ammonium chloride, potassium carbonate, acetone/water, 20℃ | 74.8-88 | Reaction proceeds smoothly with base, isolated as carbamate intermediate |

| Amidination using 1H-pyrazole-1-carboximidamide hydrochloride | Di-tert-butyl dicarbonate, triethylamine, THF, 20℃, 20 h | 74.8 | Carbamate protection of amidine group to facilitate purification |

| Amidination in DMF with N,N-diisopropylethylamine | DMF solvent, room temperature, 2-4 days | 52-76 | Longer reaction times, suitable for sensitive substrates |

| Amidination in acetonitrile | Diisopropylethylamine base, 62℃, 2 h | 87 | Efficient amidination of aromatic amines with amidine hydrochloride |

Note: These methods are derived from syntheses of related carboximidamide compounds and provide a framework adaptable for 4-Ethynylbenzene-1-carboximidamide preparation.

Analytical Characterization and Purity Assessment

Following synthesis, the compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR to confirm the presence of ethynyl and carboximidamide groups.

- Mass Spectrometry (MS): To verify molecular weight and purity.

- Melting Point Determination: To assess purity and confirm identity.

- High-Resolution Mass Spectrometry (HRMS): For exact mass confirmation.

Summary of Preparation Methods

| Method Type | Key Reagents | Solvent(s) | Temperature | Reaction Time | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Amidination of nitriles | Ammonium salts, base | Acetone, water | 20℃ | Hours to overnight | 74.8-88 | Mild conditions, high yield | Requires nitrile precursor |

| Carbamate protection route | Di-tert-butyl dicarbonate, base | THF, DMF | 20℃ | 20 h to days | 74.8-83.9 | Facilitates purification | Longer reaction times |

| Direct amidination | Amidinating agents, base | Acetonitrile, DMF | 20-62℃ | 2 h to days | 52-87 | Efficient, scalable | Sensitive to moisture |

Chemical Reactions Analysis

Types of Reactions

4-Ethynylbenzene-1-carboximidamide undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The carboximidamide group can be reduced to form amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) are typical examples.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

4-Ethynylbenzene-1-carboximidamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer activity.

Industry: Utilized in the development of advanced materials and nanocomposites.

Mechanism of Action

The mechanism of action of 4-Ethynylbenzene-1-carboximidamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues, while the carboximidamide group can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects and Functional Groups

Molecular Weight and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility (Predicted) |

|---|---|---|---|

| 4-Ethynylbenzene-1-carboximidamide | C8H7N3 | 145.16 | Moderate (polar solvents) |

| 4-Amino-N’-phenylbenzene-1-carboximidamide | C13H14N4 | 226.28 (estimated) | Low (hydrophobic domains) |

| 4-(Hexyloxy)-3-methoxybenzene-1-carboximidamide | C14H22N2O2 | 250.34 (estimated) | High (organic solvents) |

| 4-(2,3-Dihydro-1H-inden-5-yloxy)benzene-1-carboximidamide | C16H16N2O | 252.31 | Low (steric hindrance) |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-Ethynylbenzene-1-carboximidamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling reactions (e.g., Sonogashira coupling for ethynyl group introduction) followed by amidine functionalization. Optimizing reaction parameters (temperature, catalyst loading, solvent polarity) is critical. For example, use Pd/Cu catalysts in anhydrous DMF for ethynyl group stability . Characterization via NMR (¹H/¹³C) and HPLC purity checks (>95%) ensures reproducibility. Cross-referencing synthetic protocols in SciFinder or Reaxys for analogous carboximidamide derivatives is advised .

Q. How can researchers validate the structural identity and purity of 4-Ethynylbenzene-1-carboximidamide?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Confirm ethynyl (δ ~2.5-3.5 ppm for protons) and amidine (δ ~7.5-8.5 ppm for aromatic protons) groups.

- FT-IR : Detect C≡C stretching (~2100 cm⁻¹) and amidine N-H stretches (~3300 cm⁻¹).

- HPLC-MS : Verify molecular ion ([M+H]⁺) and purity (>95%). Compare data with structurally similar compounds (e.g., 4-Chlorobenzene-1-carboximidamide hydrochloride ).

Q. What are the solubility and stability considerations for this compound in experimental settings?

- Methodological Answer : Solubility screening in polar aprotic solvents (DMSO, DMF) is recommended due to the amidine group’s hydrophilicity. Stability tests under varying pH (4–9) and temperatures (4°C to 25°C) should precede long-term storage. Use argon/vacuum sealing to prevent ethynyl group oxidation .

Advanced Research Questions

Q. How should researchers design experiments to address contradictory data in biological activity studies of 4-Ethynylbenzene-1-carboximidamide?

- Methodological Answer : Contradictions (e.g., varying IC₅₀ values) may arise from assay conditions (cell line variability, solvent interference). Implement:

- Controls : Include solvent-only and positive/negative controls.

- Dose-response curves : Use ≥3 independent replicates.

- Statistical validation : Apply ANOVA or t-tests to assess significance. Cross-validate findings with orthogonal assays (e.g., SPR binding vs. cellular viability) .

Q. What strategies are effective for elucidating the mechanism of action of this compound in enzyme inhibition studies?

- Methodological Answer : Combine kinetic assays (Michaelis-Menten analysis) with structural biology:

- Docking simulations : Use AutoDock Vina to predict binding poses with target enzymes (e.g., serine proteases).

- X-ray crystallography : Co-crystallize the compound with the enzyme (if feasible).

- Site-directed mutagenesis : Test key residues identified in docking studies. Reference protocols from PubChem’s computational datasets .

Q. How can researchers resolve discrepancies in spectroscopic data during structural characterization?

- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts) may indicate impurities or tautomerism. Steps:

- Repurification : Use column chromatography or preparative HPLC.

- Tautomer analysis : Perform variable-temperature NMR to detect equilibrium states.

- Cross-reference : Compare with literature data for 4-substituted benzene-carboximidamides (e.g., 4-Amino derivatives ).

Experimental Design & Best Practices

Q. What milestones and controls are essential for a reproducibility-focused synthesis protocol?

- Methodological Answer : Define critical milestones:

- Step 1 : Intermediate purity check (TLC/HPLC) after coupling.

- Step 2 : Final compound characterization (NMR, HRMS).

- Step 3 : Batch-to-batch consistency analysis (RSD <5% in yield).

Q. How should researchers integrate computational and empirical data to refine hypotheses about this compound’s reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.